REACTION_CXSMILES
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COC(=O)[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1Cl.Cl.[N:14]([O-])=O.[Na+].[C:18]([O-:21])(=[O:20])[CH3:19].[Na+].C(OC(=O)NC(=O)[CH2:29][C:30]([NH:32][C:33]([O:35]CC)=O)=[O:31])C.S(=O)(=O)(O)O>C(O)(=O)C.O>[CH3:6][C:5]1[CH:4]=[CH:9][C:8]([N:10]2[C:33](=[O:35])[NH:32][C:30](=[O:31])[CH:29]=[N:14]2)=[CH:7][C:19]=1[C:18]([OH:21])=[O:20] |f:2.3,4.5|
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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COC(C1=C(C=CC(=C1)N)Cl)=O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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5.5 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
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|
Quantity
|
3.8 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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5.7 g
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Type
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reactant
|
Smiles
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C(C)OC(NC(CC(=O)NC(=O)OCC)=O)=O
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Name
|
|
Quantity
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1.7 g
|
Type
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reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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|
Quantity
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23 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring with an overhead stirrer for 30 minutes at ambient temperature the mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled to 10° C.
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Type
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CUSTOM
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Details
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the internal temperature below 15° C
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Type
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ADDITION
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Details
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During this addition the reaction mixture
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Type
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TEMPERATURE
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Details
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After 10 minutes the reaction was warmed to ambient temperature
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Duration
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10 min
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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TEMPERATURE
|
Details
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heated again
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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CONCENTRATION
|
Details
|
After 2 hours the mixture was concentrated under reduced pressure
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Duration
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2 h
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Type
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ADDITION
|
Details
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water (200 ml) was added
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Type
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STIRRING
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Details
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After stirring for 30 minutes the gold precipitate (3.5 g)
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
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STIRRING
|
Details
|
stirred at 175° C
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Type
|
WAIT
|
Details
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After 4 hours the mixture was allowed
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
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sit for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (100 ml)
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Type
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STIRRING
|
Details
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stirred for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The resulting brown solid (2.1 g) was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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CC1=C(C(=O)O)C=C(C=C1)N1N=CC(NC1=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |